molecular formula C8H10O B14602546 5-Methylcyclohexa-1,3-diene-1-carbaldehyde CAS No. 60468-97-5

5-Methylcyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B14602546
CAS No.: 60468-97-5
M. Wt: 122.16 g/mol
InChI Key: ZQHFTGFCMBXQOX-UHFFFAOYSA-N
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Description

5-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is a derivative of cyclohexa-1,3-diene, featuring a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexa-1,3-diene.

    Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 5-Methylcyclohexa-1,3-diene-1-carboxylic acid.

    Reduction: 5-Methylcyclohexa-1,3-diene-1-methanol.

    Substitution: 5-Bromo-5-methylcyclohexa-1,3-diene-1-carbaldehyde.

Scientific Research Applications

5-Methylcyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key reaction in biological systems.

    Double Bonds: The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives.

    Molecular Pathways: The compound may interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,3-diene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.

    5-Methylcyclohexa-1,3-diene: Similar structure but without the aldehyde group, limiting its applications in formylation reactions.

    Cyclohexa-1,3-diene-1-carbaldehyde: Similar but lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

5-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexa-1,3-diene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

60468-97-5

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

5-methylcyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-4,6-7H,5H2,1H3

InChI Key

ZQHFTGFCMBXQOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC=C1)C=O

Origin of Product

United States

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